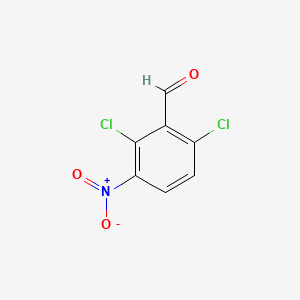

2,6-Dichloro-3-nitrobenzaldehyde

Beschreibung

The exact mass of the compound 2,6-Dichloro-3-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dichloro-3-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOQHGBSJIWOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383490 | |

| Record name | 2,6-dichloro-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5866-97-7 | |

| Record name | 2,6-dichloro-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6-dichloro-3-nitrobenzaldehyde from 2,6-dichlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,6-dichloro-3-nitrobenzaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals, starting from the readily available precursor, 2,6-dichlorotoluene. The synthesis is a two-step process involving the nitration of the aromatic ring followed by the oxidation of the methyl group. This document details the experimental protocols for each step, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 2,6-dichloro-3-nitrobenzaldehyde from 2,6-dichlorotoluene is achieved through two sequential chemical transformations:

-

Nitration of 2,6-dichlorotoluene: The first step involves the electrophilic aromatic substitution of 2,6-dichlorotoluene to introduce a nitro group onto the benzene ring. The directing effects of the two ortho-chlorine atoms favor the substitution at the 3- and 4-positions. Careful control of reaction conditions is crucial to selectively obtain the desired 2,6-dichloro-3-nitrotoluene isomer.

-

Oxidation of 2,6-dichloro-3-nitrotoluene: The subsequent step is the oxidation of the methyl group of 2,6-dichloro-3-nitrotoluene to a formyl group, yielding the final product, 2,6-dichloro-3-nitrobenzaldehyde. This transformation can be accomplished using various oxidizing agents.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2,6-Dichlorotoluene | C₇H₆Cl₂ | 161.03 | 2-4 | 118-69-4 |

| 2,6-Dichloro-3-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | 53-56[1] | 29682-46-0 |

| 2,6-Dichloro-3-nitrobenzaldehyde | C₇H₃Cl₂NO₃ | 220.01 | Not available | 5866-97-7 |

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-3-nitrotoluene

Objective: To synthesize 2,6-dichloro-3-nitrotoluene via the nitration of 2,6-dichlorotoluene.

Materials:

-

2,6-Dichlorotoluene

-

Fuming nitric acid (95%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2,6-dichlorotoluene and dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution of 2,6-dichlorotoluene, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

-

Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The desired 2,6-dichloro-3-nitrotoluene isomer may be purified from other isomers by fractional crystallization or column chromatography.

Note: The regioselectivity of the nitration of 2,6-dichlorotoluene can be influenced by the reaction conditions. The formation of the 3-nitro isomer is one of the possible outcomes, and separation from other isomers like the 4-nitro derivative may be required.

Step 2: Synthesis of 2,6-dichloro-3-nitrobenzaldehyde

Objective: To oxidize 2,6-dichloro-3-nitrotoluene to 2,6-dichloro-3-nitrobenzaldehyde.

Materials:

-

2,6-Dichloro-3-nitrotoluene

-

Chromium(VI) oxide

-

Acetic anhydride

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Sodium carbonate solution

-

Ethanol

-

Ice-salt bath

Procedure:

This protocol is a general method for the oxidation of a nitrotoluene to a nitrobenzaldehyde and may require optimization for this specific substrate.[2][3]

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 2,6-dichloro-3-nitrotoluene in a mixture of acetic anhydride and glacial acetic acid.

-

Cool the flask in an ice-salt bath to below 10 °C.

-

Slowly add concentrated sulfuric acid to the cooled solution while stirring.

-

Add chromium(VI) oxide in small portions, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at a low temperature for several hours.

-

Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

-

Neutralize the mixture with a sodium carbonate solution.

-

The intermediate diacetate can be hydrolyzed by refluxing with a mixture of ethanol, water, and sulfuric acid.

-

After hydrolysis, cool the mixture to induce crystallization of the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of 2,6-dichloro-3-nitrobenzaldehyde from 2,6-dichlorotoluene.

Caption: Synthetic workflow for 2,6-dichloro-3-nitrobenzaldehyde.

References

Physicochemical Properties of 2,6-Dichloro-3-Nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,6-dichloro-3-nitrobenzaldehyde. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for structurally related molecules to offer valuable context and predictive insights. Furthermore, detailed, generalized experimental protocols for determining key physicochemical parameters are presented to aid in further research and characterization.

Core Physicochemical Data

While specific experimental data for 2,6-dichloro-3-nitrobenzaldehyde is scarce in publicly available literature, its fundamental molecular properties have been established.

Table 1: Core Physicochemical Data for 2,6-Dichloro-3-nitrobenzaldehyde

| Property | Value | Source |

| CAS Number | 5866-97-7 | [1][2] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2] |

| Molecular Weight | 220.01 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | 98% | [2] |

| InChI | 1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H | |

| InChIKey | CQOQHGBSJIWOCA-UHFFFAOYSA-N |

Comparative Physicochemical Data

To provide a framework for estimating the properties of 2,6-dichloro-3-nitrobenzaldehyde, the following table summarizes the experimental data for structurally similar compounds. The presence of two chlorine atoms and a nitro group on the benzaldehyde core will influence its properties relative to these analogs.

Table 2: Physicochemical Data for Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2,6-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 69-71 | 231 | Less than 1 mg/mL at 23 °C[3] |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 56-58 | 164 @ 23 mmHg | Sparingly soluble in water; soluble in ethanol, methanol, toluene, xylene, and chloroform.[4][5][6] |

| 2,3-Dichloro-6-nitrobenzaldehyde | C₇H₃Cl₂NO₃ | 220.01 | 86.5 | Not available | Not available |

| 3,5-Dichloro-2-nitrobenzaldehyde | C₇H₃Cl₂NO₃ | 220.01 | Not available | Not available | Not available |

Predicted Spectral Properties

-

¹H NMR: The proton spectrum is expected to show signals in the aromatic region (around 7.5-8.5 ppm) and a characteristic aldehyde proton signal further downfield (around 10.0-10.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro and nitro substituents. For instance, in 3-nitrobenzaldehyde, the aldehyde proton appears at δ 10.14.[7]

-

¹³C NMR: The carbon spectrum will display a peak for the carbonyl carbon of the aldehyde group at approximately 190 ppm.[7] Aromatic carbons will resonate in the 120-150 ppm range.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit strong characteristic absorption bands for the carbonyl group (C=O) of the aldehyde at approximately 1700-1720 cm⁻¹.[8] Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) should appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and C-Cl stretching bands will be present in the fingerprint region.

-

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 219 and 221 (due to chlorine isotopes). Common fragmentation patterns for nitrobenzaldehydes include the loss of the nitro group ([M-NO₂]⁺) and the aldehyde group ([M-CHO]⁺). For 3-nitrobenzaldehyde, the molecular ion is observed at m/z 151, with major fragments at m/z 150 ([M-H]⁺), 105 ([M-NO₂]⁺), and 77 ([C₆H₅]⁺).[9][10]

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of solid organic compounds like 2,6-dichloro-3-nitrobenzaldehyde.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[11]

-

Thermometer

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.[11]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[11][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

For a more accurate measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[12]

-

Repeat: For accuracy, repeat the determination with a fresh sample. Pure compounds typically have a sharp melting range of 1-2 °C.

Solubility Determination

Understanding a compound's solubility in various solvents is critical for its application in synthesis, purification, and biological assays.[4]

Apparatus:

-

Vials or test tubes with caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

-

Initial Screening:

-

Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of vials.

-

Add a measured volume (e.g., 1 mL) of each solvent to be tested.

-

-

Mixing: Cap the vials and agitate them vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect each vial for dissolution. A compound is considered soluble if it forms a clear solution with no visible solid particles.

-

Quantitative Determination (if required):

-

To a saturated solution in equilibrium with excess solid, carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent and weigh the remaining solid to determine the concentration.

-

Alternatively, analytical techniques such as UV-Vis spectroscopy or HPLC can be used to quantify the amount of dissolved solute.

-

-

Temperature Effects: The solubility of most solids increases with temperature.[4] The procedure can be repeated at different temperatures to assess this effect.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship between a compound's structure and its properties, and a general workflow for its physicochemical characterization.

References

- 1. scbt.com [scbt.com]

- 2. indiamart.com [indiamart.com]

- 3. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 99-61-6 CAS | 3-NITROBENZALDEHYDE | Aldehydes | Article No. 04933 [lobachemie.com]

- 6. 3-Nitrobenzaldehyde | 99-61-6 [chemicalbook.com]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. chem.libretexts.org [chem.libretexts.org]

2,6-dichloro-3-nitrobenzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,6-dichloro-3-nitrobenzaldehyde, a key chemical intermediate. Below you will find its core properties, a detailed synthesis protocol, and its applications in research and development, particularly in the field of medicinal chemistry.

Core Properties and Quantitative Data

2,6-dichloro-3-nitrobenzaldehyde is a substituted aromatic aldehyde. Its chemical structure, featuring two chlorine atoms and a nitro group, makes it a versatile precursor for the synthesis of more complex molecules.

| Property | Value | Citations |

| CAS Number | 5866-97-7 | [1][2] |

| Molecular Weight | 220.01 g/mol | [1] |

| Chemical Formula | C₇H₃Cl₂NO₃ | [1][2] |

Experimental Protocols

Synthesis of 2,6-Dichloro-3-nitrobenzaldehyde

The synthesis of 2,6-dichloro-3-nitrobenzaldehyde can be achieved through the nitration of 2,6-dichlorobenzaldehyde. The following protocol is a representative method based on established procedures for the nitration of substituted benzaldehydes.

Materials and Reagents:

-

2,6-dichlorobenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid. While maintaining the temperature below 10°C, add fuming nitric acid dropwise to the sulfuric acid with constant stirring.

-

Nitration Reaction: To the chilled nitrating mixture, slowly add 2,6-dichlorobenzaldehyde portion-wise, ensuring the reaction temperature does not exceed 15°C. After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

-

Dissolve the crude product in dichloromethane.

-

Transfer the dichloromethane solution to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude 2,6-dichloro-3-nitrobenzaldehyde.

-

-

Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.

Applications in Drug Discovery and Development

Substituted nitrobenzaldehydes are important building blocks in medicinal chemistry. The presence of the aldehyde, nitro, and chloro functional groups in 2,6-dichloro-3-nitrobenzaldehyde allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular scaffolds. For instance, 3-nitrobenzaldehyde is a known intermediate in the synthesis of dihydropyridine-based calcium channel blockers.[3]

The aldehyde group can undergo reactions such as reductive amination, Wittig reactions, and condensations to build more complex side chains. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The chlorine atoms can also be substituted under specific conditions.

Below is a diagram illustrating the potential synthetic utility of 2,6-dichloro-3-nitrobenzaldehyde in the generation of a diverse library of compounds for drug discovery.

Caption: Synthetic utility of 2,6-dichloro-3-nitrobenzaldehyde.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis of 2,6-dichloro-3-nitrobenzaldehyde from its precursor, 2,6-dichlorobenzaldehyde.

Caption: Synthesis workflow for 2,6-dichloro-3-nitrobenzaldehyde.

References

Spectroscopic Analysis of 2,6-dichloro-3-nitrobenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-3-nitrobenzaldehyde, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide presents expected data based on the analysis of structurally similar compounds and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

2,6-dichloro-3-nitrobenzaldehyde possesses a unique substitution pattern on the benzene ring which significantly influences its spectroscopic properties. The presence of two chlorine atoms, a nitro group, and an aldehyde group leads to characteristic signals in its NMR, IR, and MS spectra, which are invaluable for its identification and characterization.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,6-dichloro-3-nitrobenzaldehyde, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton and the two aromatic protons.

Table 1: Expected ¹H NMR Data for 2,6-dichloro-3-nitrobenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.2 | Doublet | 1H | Aromatic (H-4) |

| ~7.8 | Doublet | 1H | Aromatic (H-5) |

Note: Predicted values are based on the analysis of similar compounds such as 3-nitrobenzaldehyde and chlorinated benzaldehydes. The exact chemical shifts may vary depending on the solvent and experimental conditions.[1][2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Expected ¹³C NMR Data for 2,6-dichloro-3-nitrobenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehyde (C=O) |

| ~150 | Aromatic (C-NO₂) |

| ~138 | Aromatic (C-Cl) |

| ~135 | Aromatic (C-Cl) |

| ~134 | Aromatic (C-CHO) |

| ~130 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

Note: These are estimated chemical shifts. The signals for the quaternary carbons (C-NO₂, C-Cl, C-CHO) are typically weaker than those for the protonated carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,6-dichloro-3-nitrobenzaldehyde is expected to show characteristic absorption bands for the aldehyde, nitro, and chloro-aromatic moieties.

Table 3: Expected IR Absorption Bands for 2,6-dichloro-3-nitrobenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1710 | Strong | Aldehyde C=O stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~800-700 | Strong | C-Cl stretch |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or liquid).[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,6-dichloro-3-nitrobenzaldehyde, the mass spectrum will show the molecular ion peak and characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for 2,6-dichloro-3-nitrobenzaldehyde

| m/z | Relative Intensity | Assignment |

| 221/219 | High | Molecular Ion [M]⁺ (Isotopic pattern due to two Cl atoms) |

| 191/189 | Medium | [M-NO]⁺ |

| 173/171 | Medium | [M-NO₂]⁺ |

| 142 | Medium | [M-NO₂-CO]⁺ |

| 111 | High | [C₆H₃Cl]⁺ |

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.[5][6][7]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid 2,6-dichloro-3-nitrobenzaldehyde sample for ¹H NMR and 50-100 mg for ¹³C NMR.[8]

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[8][9]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[10]

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.[11]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of 2,6-dichloro-3-nitrobenzaldehyde in a volatile solvent like methylene chloride or acetone.[12]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[12]

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum to obtain the final spectrum of the compound.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[6]

-

The sample is vaporized in the ion source under high vacuum.[13]

Ionization and Analysis:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6][13]

-

A detector records the abundance of each ion, generating the mass spectrum.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2,6-dichloro-3-nitrobenzaldehyde.

References

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. 4-Chloro-3-nitrobenzaldehyde(16588-34-4) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzaldehyde, 3-nitro- [webbook.nist.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Chemical structure and IUPAC name of 2,6-dichloro-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzaldehyde, a halogenated nitroaromatic compound of interest in synthetic and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A proposed synthesis protocol, based on the nitration of 2,6-dichlorobenzaldehyde, is presented alongside a potential purification method. Furthermore, this guide explores the reactivity of the constituent functional groups and discusses potential applications in drug discovery and development, drawing parallels with structurally related compounds.

Chemical Structure and IUPAC Name

2,6-Dichloro-3-nitrobenzaldehyde is an organic compound featuring a benzene ring substituted with two chlorine atoms, a nitro group, and a formyl (aldehyde) group.

-

IUPAC Name: 2,6-Dichloro-3-nitrobenzaldehyde

-

Chemical Formula: C₇H₃Cl₂NO₃

-

CAS Number: 5866-97-7

-

Molecular Weight: 220.01 g/mol

The substituents are positioned on the benzene ring as follows: the aldehyde group is at position 1, the chlorine atoms are at positions 2 and 6, and the nitro group is at position 3.

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2,6-dichloro-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-dichloro-3-nitrobenzaldehyde is an aromatic aldehyde of significant interest in synthetic organic chemistry, particularly as a potential building block for novel therapeutic agents and complex molecules. Its reactivity is governed by a unique interplay of electronic and steric effects conferred by the dichloro and nitro substituents. The strong electron-withdrawing nature of these groups renders the aldehyde carbonyl highly electrophilic and susceptible to nucleophilic attack. However, the presence of two chlorine atoms in the ortho positions introduces considerable steric hindrance, which can modulate reaction rates and pathways. This guide provides a comprehensive overview of the reactivity of the aldehyde group in 2,6-dichloro-3-nitrobenzaldehyde, including its synthesis, key reactions, and potential applications in drug development. While specific experimental data for this particular isomer is limited in the literature, this document extrapolates its expected chemical behavior based on well-established principles and data from closely related analogues.

Synthesis of 2,6-dichloro-3-nitrobenzaldehyde

The synthesis of 2,6-dichloro-3-nitrobenzaldehyde can be approached through several routes, primarily involving the nitration of a dichlorinated precursor or the oxidation of a corresponding benzyl alcohol. A common strategy involves the nitration of 2,6-dichlorobenzaldehyde.

Experimental Protocol: Nitration of 2,6-dichlorobenzaldehyde (General Method)

This protocol is a general method for the nitration of substituted benzaldehydes and would require optimization for the specific synthesis of 2,6-dichloro-3-nitrobenzaldehyde.

Materials:

-

2,6-dichlorobenzaldehyde

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 2,6-dichlorobenzaldehyde.

-

Maintain the temperature below 10°C and add fuming nitric acid dropwise with vigorous stirring.

-

After the addition is complete, continue stirring at a low temperature for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution until effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Reactivity of the Aldehyde Group

The aldehyde group in 2,6-dichloro-3-nitrobenzaldehyde is highly activated towards nucleophilic attack due to the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro group, as well as the inductive effect of the two chlorine atoms.[1] This electronic activation is, however, counterbalanced by the significant steric hindrance from the two ortho-chloro substituents, which can impede the approach of bulky nucleophiles.[2]

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid.

Experimental Protocol: Oxidation to 2,6-dichloro-3-nitrobenzoic acid (General Method)

This protocol describes a general Jones oxidation of an aldehyde to a carboxylic acid.

Materials:

-

2,6-dichloro-3-nitrobenzaldehyde

-

Jones reagent (chromium trioxide in sulfuric acid)

-

Acetone

-

Isopropanol

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,6-dichloro-3-nitrobenzaldehyde in acetone and cool the solution in an ice bath.

-

Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green/blue.

-

After the addition is complete, continue stirring for a few hours at room temperature, monitoring the reaction by TLC.

-

Quench the excess oxidant by adding isopropanol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude carboxylic acid.

-

Purify the product by recrystallization.

Reduction of the Aldehyde Group

The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents. Stronger reducing agents may also reduce the nitro group.

Experimental Protocol: Reduction to 2,6-dichloro-3-nitrobenzyl alcohol (General Method)

This protocol outlines a general procedure for the reduction of an aldehyde using sodium borohydride.

Materials:

-

2,6-dichloro-3-nitrobenzaldehyde

-

Sodium borohydride

-

Methanol

-

Dichloromethane

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,6-dichloro-3-nitrobenzaldehyde in methanol and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol.

-

Purify the product by column chromatography.

Nucleophilic Addition and Condensation Reactions

The highly electrophilic nature of the carbonyl carbon in 2,6-dichloro-3-nitrobenzaldehyde makes it an excellent substrate for various nucleophilic addition and condensation reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[3]

This protocol is a general procedure for the Knoevenagel condensation.[3]

Materials:

-

2,6-dichloro-3-nitrobenzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloro-3-nitrobenzaldehyde and malononitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes using a phosphorus ylide (Wittig reagent).[4][5]

This protocol describes a general Wittig reaction with a stabilized ylide, which typically favors the formation of the (E)-alkene.[6]

Materials:

-

A suitable phosphonium salt (e.g., (triphenylphosphoranylidene)acetate)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

2,6-dichloro-3-nitrobenzaldehyde

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is often observed).

-

Stir the ylide solution at 0°C for 30 minutes.

-

In a separate flask, dissolve 2,6-dichloro-3-nitrobenzaldehyde in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).

-

Quench the reaction with water or saturated ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Quantitative Data from Related Compounds

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | >90 |

| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | >95 |

| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | ~90 |

| 2-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | ~85 |

Note: The yields are approximate and can vary based on reaction conditions.

Applications in Drug Development

Nitroaromatic compounds are prevalent in medicinal chemistry and exhibit a wide range of biological activities, including antibacterial, anticancer, and antiparasitic properties. Specifically, 3-nitrobenzaldehyde is a known intermediate in the synthesis of several dihydropyridine calcium channel blockers, such as nitrendipine, nicardipine, and nimodipine. The presence of the dichloro and nitro substituents on the benzaldehyde scaffold provides medicinal chemists with multiple points for structural modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The aldehyde functionality allows for the introduction of various pharmacophores through reactions like reductive amination and condensation reactions.

Visualizations

Reaction Workflows

Caption: General workflow for a Knoevenagel condensation reaction.

Caption: Logical pathway for a Wittig reaction.

Signaling Pathways

While 2,6-dichloro-3-nitrobenzaldehyde is not a known signaling molecule itself, its derivatives could potentially interact with various biological pathways. For instance, α,β-unsaturated ketones, which can be synthesized from this aldehyde via Knoevenagel condensation, are known to act as Michael acceptors and can covalently modify cysteine residues in proteins, thereby inhibiting enzyme activity or disrupting protein-protein interactions in signaling cascades.

Caption: Potential mechanism of action for a derivative.

Conclusion

2,6-dichloro-3-nitrobenzaldehyde represents a reactive and versatile scaffold for organic synthesis. The aldehyde group is electronically activated for a variety of important transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Wittig reaction. The steric hindrance imposed by the ortho-chloro substituents is a key factor that must be considered in reaction design and optimization. Although detailed experimental studies on this specific isomer are not extensively reported, its chemical behavior can be reliably predicted from related compounds. Its potential as a precursor to biologically active molecules makes it a compound of considerable interest for further investigation in the fields of medicinal chemistry and drug development.

References

The Nitro Group's Influence on 2,6-Dichloro-3-nitrobenzaldehyde Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the nitro group in dictating the chemical reactivity of 2,6-dichloro-3-nitrobenzaldehyde. Understanding these structure-activity relationships is paramount for the effective use of this versatile reagent in the synthesis of complex organic molecules, including pharmaceutical intermediates and other fine chemicals. This document provides a comprehensive overview of the electronic and steric effects at play, supported by available quantitative data, detailed experimental methodologies, and visual representations of key chemical principles.

Core Principles: Electronic and Steric Effects

The reactivity of 2,6-dichloro-3-nitrobenzaldehyde is fundamentally governed by the interplay of electronic and steric effects imparted by its substituents. The nitro group (-NO₂), in particular, plays a dominant role in modulating the chemical behavior of both the aromatic ring and the aldehyde functional group.

Electronic Influence of the Nitro Group

The nitro group is a potent electron-withdrawing group, exerting its influence through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

-

Resonance Effect (-M or -R): The nitro group can delocalize the pi electrons of the benzene ring onto itself, creating resonance structures with a positive charge on the aromatic ring, particularly at the ortho and para positions.[1][2]

This strong electron-withdrawing character has two major consequences for the reactivity of the aromatic ring:

-

Deactivation towards Electrophilic Aromatic Substitution: By significantly reducing the electron density of the benzene ring, the nitro group makes it less nucleophilic and therefore less reactive towards electrophiles.[1][3]

-

Activation towards Nucleophilic Aromatic Substitution: The electron deficiency created by the nitro group, especially at the ortho and para positions, facilitates the attack of nucleophiles on the aromatic ring.[3]

In the case of 2,6-dichloro-3-nitrobenzaldehyde, the nitro group is positioned meta to the aldehyde group. Both the nitro group and the two chlorine atoms are electron-withdrawing, rendering the aromatic ring highly electron-deficient.

Impact on Aldehyde Reactivity

The electron-withdrawing nature of the nitro and chloro substituents also enhances the electrophilicity of the carbonyl carbon in the aldehyde group. This makes the aldehyde more susceptible to nucleophilic attack, a key step in many important organic transformations such as condensations, additions, and reductions.

Steric Hindrance

The two chlorine atoms at the ortho positions (C2 and C6) relative to the aldehyde group introduce significant steric hindrance.[4] This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions at the aldehyde functionality compared to unhindered benzaldehydes. The overall reactivity of the aldehyde group is therefore a balance between the electronic activation by the substituents and the steric hindrance they impose.

Quantitative Data and Spectroscopic Information

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constants (σ) for the groups present in 2,6-dichloro-3-nitrobenzaldehyde are provided in the table below.

| Substituent | Position | Hammett Constant (σp) | Hammett Constant (σm) |

| -NO₂ | para | 0.78 | 0.71 |

| -Cl | para | 0.23 | 0.37 |

Data sourced from a comprehensive survey of Hammett constants.[5]

The positive values of these constants indicate their electron-withdrawing nature. In reactions with a positive reaction constant (ρ), such as nucleophilic additions to the carbonyl group, these substituents are expected to increase the reaction rate.

Spectroscopic Data

The structural features of 2,6-dichloro-3-nitrobenzaldehyde are confirmed by various spectroscopic methods.

| Spectroscopic Data |

| ¹H NMR Spectrum |

| The proton nuclear magnetic resonance spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. |

| Infrared (IR) Spectrum |

| The IR spectrum reveals the presence of key functional groups, such as the carbonyl (C=O) of the aldehyde and the nitro (N-O) stretches. |

| Mass Spectrum (MS) |

| The mass spectrum confirms the molecular weight of the compound (220.01 g/mol ).[3] |

Specific spectral data can be accessed from chemical databases such as ChemicalBook.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 2,6-dichloro-3-nitrobenzaldehyde are not widely published. However, established procedures for analogous compounds can be adapted.

Synthesis of Substituted Nitrobenzaldehydes

The synthesis of nitrobenzaldehydes typically involves the nitration of the corresponding benzaldehyde or the oxidation of a nitrotoluene. The following protocol is a general procedure for the nitration of benzaldehyde, which can be adapted for substituted benzaldehydes.

Protocol: Nitration of Benzaldehyde to 3-Nitrobenzaldehyde [7]

-

Preparation of Nitrating Mixture: In a three-neck flask equipped with a thermometer and an addition funnel, add 19 mL of concentrated H₂SO₄. While cooling in an ice bath, slowly add 8.7 mL of fuming HNO₃, ensuring the temperature does not exceed 10°C.

-

Addition of Benzaldehyde: To the cooled nitrating acid, add 2.12 g of benzaldehyde dropwise, maintaining the temperature at 15°C.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Pour the reaction mixture onto 500 g of crushed ice and stir. Collect the resulting precipitate by suction filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/petroleum ether.

Safety Note: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Kinetic Analysis of Aldehyde Condensation Reactions

The reactivity of the aldehyde group can be quantitatively assessed by monitoring the kinetics of a condensation reaction, such as the Knoevenagel condensation.

Protocol: Kinetic Analysis by UV-Vis Spectrophotometry [8]

-

Preparation of Stock Solutions: Prepare stock solutions of 2,6-dichloro-3-nitrobenzaldehyde, an active methylene compound (e.g., ethyl cyanoacetate), and a basic catalyst (e.g., piperidine) in a suitable solvent (e.g., ethanol).

-

Determination of λmax: Determine the wavelength of maximum absorbance (λmax) of the colored product formed by allowing a small-scale reaction to proceed to completion.

-

Kinetic Run: In a thermostatted cuvette, mix the solutions of the aldehyde and the active methylene compound. Initiate the reaction by adding the catalyst.

-

Data Acquisition: Immediately begin recording the absorbance at λmax as a function of time. The rate of the reaction can be determined from the change in absorbance over time.

Visualizing Reaction Pathways and Logical Relationships

Graphviz diagrams are provided to illustrate the key electronic effects and a general reaction workflow.

Caption: Electronic effects of substituents on reactivity.

Caption: General experimental workflow for synthesis.

Conclusion

The nitro group in 2,6-dichloro-3-nitrobenzaldehyde is a powerful modulator of the molecule's reactivity. Its strong electron-withdrawing nature, in conjunction with the effects of the chlorine atoms, deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution. Furthermore, it enhances the electrophilicity of the aldehyde carbonyl, promoting nucleophilic addition reactions, although this is tempered by steric hindrance from the ortho-chloro substituents. A thorough understanding of these principles is essential for designing efficient synthetic routes and for the successful application of this compound in the development of new chemical entities.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 6. 2,6-Dichloro-3-nitrobenzaldehyde(5866-97-7) 1H NMR spectrum [chemicalbook.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. benchchem.com [benchchem.com]

Safety and Handling of 2,6-Dichloro-3-Nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 2,6-dichloro-3-nitrobenzaldehyde (CAS No. 5866-97-7). The content is intended for professionals in research, scientific, and drug development fields who may handle this compound. This document synthesizes available safety data, outlines recommended handling procedures, and provides emergency protocols. While specific toxicological data for this compound is limited, this guide draws upon information from analogous chemical structures and general principles of chemical safety to offer a thorough understanding of the potential hazards and mitigation strategies.

Introduction

2,6-Dichloro-3-nitrobenzaldehyde is a substituted aromatic aldehyde containing both chloro and nitro functional groups. These structural features contribute to its reactivity and potential biological activity, making it a compound of interest in various chemical syntheses. However, these same features also necessitate careful handling due to potential health and environmental hazards. This guide aims to provide the necessary information to handle this chemical safely in a laboratory or research setting.

Physicochemical and Toxicological Data

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5866-97-7 | [1] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |

| Molecular Weight | 220.01 g/mol | [1] |

| Appearance | Solid | Sigma-Aldrich |

Note: Specific data on properties like melting point, boiling point, and solubility for 2,6-dichloro-3-nitrobenzaldehyde are not consistently available in the searched literature. Researchers should consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Toxicological Summary

Direct and quantitative toxicological data such as LD50 and LC50 values for 2,6-dichloro-3-nitrobenzaldehyde are not specified in the available literature. Hazard identification is therefore based on GHS classifications and information for analogous compounds.

| Hazard | Classification | Notes |

| Acute Oral Toxicity | Harmful if swallowed[2] | General classification for many nitroaromatic compounds. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[2] | Aromatic aldehydes and halogenated compounds can be irritants. |

| Serious Eye Damage/Irritation | Causes serious eye damage[2] | Expected based on skin corrosion/irritation classification. |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction[2] | Aldehydes are known to have sensitizing potential. |

| Germ Cell Mutagenicity | Not Classified | Data not available. However, some nitroaromatic compounds are known to be mutagenic. |

| Carcinogenicity | Not Classified | No components are listed as carcinogens by IARC, ACGIH, NTP, or OSHA for analogous compounds[3] |

| Reproductive Toxicity | Not Classified | Data not available. |

Hazard Identification and GHS Classification

Based on available safety data sheets for 2,6-dichloro-3-nitrobenzaldehyde and its analogs, the following GHS hazard statements and pictograms are applicable.

| Pictogram | Signal Word | Hazard Statements |

|

| Danger | H302: Harmful if swallowed[2] H314: Causes severe skin burns and eye damage[2] H317: May cause an allergic skin reaction[2] |

Experimental Protocols

While specific experimental protocols for the safety assessment of 2,6-dichloro-3-nitrobenzaldehyde are not published, this section outlines standard methodologies for evaluating the key toxicological endpoints associated with its chemical class.

In Vitro Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a standard method for assessing the mutagenic potential of a substance.

-

Strain Preparation: Cultures of appropriate bacterial tester strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA) are grown overnight in nutrient broth at 37°C with shaking.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from induced rat liver) to mimic mammalian metabolism.

-

Test Compound Preparation: A series of dilutions of 2,6-dichloro-3-nitrobenzaldehyde are prepared in a suitable solvent (e.g., DMSO).

-

Exposure: The bacterial strains are exposed to the test compound dilutions, along with positive and negative controls, in the presence and absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the auxotrophic strains.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Skin Irritation/Corrosion Assessment (OECD Test Guideline 404)

This protocol provides a method for assessing the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: Albino rabbits are typically used for this assay.

-

Test Substance Application: A small amount (0.5 g of the solid compound) is applied to a small area of the animal's clipped skin. The application site is then covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system.

-

Classification: The severity and reversibility of the skin reactions are used to classify the substance as corrosive or irritant.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of 2,6-dichloro-3-nitrobenzaldehyde can be inferred from the known mechanisms of its constituent functional groups: aromatic nitro compounds and aldehydes.

Potential Genotoxicity of Nitroaromatic Compounds

Nitroaromatic compounds are known to exert genotoxic effects through the metabolic reduction of the nitro group. This process can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts and potentially leading to mutations.

Caption: Metabolic activation of nitroaromatic compounds leading to potential genotoxicity.

Aldehyde-Mediated Toxicity

The aldehyde functional group is electrophilic and can react with nucleophilic groups in biological macromolecules such as proteins and DNA. This can lead to the formation of covalent adducts, enzyme inactivation, and cellular damage.

Caption: General mechanism of aldehyde toxicity through reaction with biological macromolecules.

Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Leak Procedures

A general workflow for responding to a spill of 2,6-dichloro-3-nitrobenzaldehyde is outlined below.

Caption: Workflow for responding to a chemical spill.

Disposal Considerations

2,6-Dichloro-3-nitrobenzaldehyde is a halogenated organic compound and should be disposed of as hazardous waste.

-

Collect waste material in a designated, labeled, and sealed container for halogenated organic waste.

-

Do not dispose of this chemical down the drain or in the regular trash.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

2,6-Dichloro-3-nitrobenzaldehyde presents several potential hazards that require careful management. While specific toxicological data is limited, its chemical structure suggests that it should be handled as a compound that is harmful if swallowed, causes severe skin and eye damage, and may cause an allergic skin reaction. Adherence to the safety precautions, handling procedures, and emergency protocols outlined in this guide is essential for minimizing risk to researchers and the environment. As with all chemicals, a thorough review of the supplier-specific Safety Data Sheet and a comprehensive, task-specific risk assessment should be completed before any work with this compound begins.

References

Unlocking the Potential of 2,6-dichloro-3-nitrobenzaldehyde: A Technical Guide for Researchers

A versatile aromatic aldehyde, 2,6-dichloro-3-nitrobenzaldehyde, presents a compelling scaffold for the exploration of novel chemical entities with significant potential in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of promising research avenues, detailing key chemical transformations and potential biological activities of its derivatives. The strategic positioning of electron-withdrawing chloro and nitro groups on the benzaldehyde ring system imparts unique reactivity, making it a valuable starting material for the synthesis of diverse molecular architectures.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for seminal reactions and a structured presentation of quantitative data to facilitate comparative analysis. Visual diagrams of reaction pathways and experimental workflows are provided to enhance understanding of the core concepts.

Core Reactivity and Synthetic Potential

The chemical behavior of 2,6-dichloro-3-nitrobenzaldehyde is primarily dictated by the interplay of its three functional groups: the aldehyde, the nitro group, and the two chlorine atoms. This unique arrangement opens up several avenues for chemical modification, making it a versatile building block for a variety of organic compounds.

Reactions at the Aldehyde Group

The electrophilic nature of the aldehyde carbonyl group makes it a prime site for nucleophilic attack. This reactivity is the foundation for the synthesis of a wide array of derivatives.

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound. This reaction, when applied to 2,6-dichloro-3-nitrobenzaldehyde, can lead to the formation of substituted styrenes, which are valuable intermediates in organic synthesis.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials: 2,6-dichloro-3-nitrobenzaldehyde (1 mmol), malononitrile (1.1 mmol), a weak base catalyst (e.g., piperidine or ammonium acetate, catalytic amount), and a suitable solvent (e.g., ethanol or toluene).

-

Procedure: To a solution of 2,6-dichloro-3-nitrobenzaldehyde in the chosen solvent, add malononitrile and the basic catalyst. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization.

The reaction of 2,6-dichloro-3-nitrobenzaldehyde with primary amines readily forms Schiff bases (imines). These compounds are not only stable but also serve as versatile intermediates for the synthesis of various heterocyclic compounds and have shown significant biological activities.

Experimental Protocol: Schiff Base Synthesis with Aniline

-

Materials: 2,6-dichloro-3-nitrobenzaldehyde (1 mmol), aniline (1 mmol), a catalytic amount of glacial acetic acid, and ethanol as the solvent.[1]

-

Procedure: Dissolve 2,6-dichloro-3-nitrobenzaldehyde and aniline in ethanol in a round-bottom flask.[1] Add a few drops of glacial acetic acid to catalyze the reaction.[1] The mixture is then refluxed for several hours, with the progress of the reaction monitored by TLC. After completion, the mixture is cooled, and the precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.[1]

The Biginelli reaction is a one-pot multicomponent reaction that allows for the synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[2][3] These heterocyclic compounds are known to exhibit a wide range of pharmacological activities.

Experimental Protocol: Biginelli Reaction

-

Materials: 2,6-dichloro-3-nitrobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and an acid catalyst (e.g., HCl or a Lewis acid).[2][3][4]

-

Procedure: A mixture of 2,6-dichloro-3-nitrobenzaldehyde, ethyl acetoacetate, urea, and the catalyst in a suitable solvent (often ethanol) is heated to reflux.[5] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, a dihydropyrimidinone, typically precipitates and can be isolated by filtration.[5]

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation is a key step in the synthesis of many biologically active compounds, as the resulting aniline derivatives can undergo a variety of further reactions.

Experimental Protocol: Reduction of the Nitro Group

-

Materials: 2,6-dichloro-3-nitrobenzaldehyde (1 mmol), a reducing agent (e.g., SnCl₂·2H₂O in ethanol or catalytic hydrogenation with Pd/C), and a suitable solvent.[6]

-

Procedure (using SnCl₂·2H₂O): Dissolve 2,6-dichloro-3-nitrobenzaldehyde in ethanol and add a stoichiometric excess of stannous chloride dihydrate. The reaction mixture is typically heated to reflux and monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is treated with a basic solution to precipitate the tin salts. The desired 2,6-dichloro-3-aminobenzaldehyde is then extracted with an organic solvent and purified.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group and the two chlorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atoms by various nucleophiles, providing a route to a wide range of substituted benzaldehyde derivatives.

Potential Research Areas and Applications

The derivatives of 2,6-dichloro-3-nitrobenzaldehyde hold significant promise in several areas of research, particularly in the development of new therapeutic agents.

Anticancer Activity

Schiff bases and chalcones derived from substituted benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. The presence of the dichloro and nitro functionalities in the starting material can contribute to the overall biological activity of the resulting molecules. Research in this area could focus on synthesizing a library of derivatives and evaluating their anticancer potential.

| Derivative Class | Example Target | Reported IC50 Range (for related compounds) |

| Schiff Bases | Breast Cancer (MCF-7), Colon Cancer (HCT-116) | 4.92 - 55.81 µM[7] |

| Chalcones | Breast Cancer (MCF-7), Lung Cancer (A549) | 3.44 - 79.13 µg/mL[8] |

| Quinoxalines | Various Cancer Cell Lines | Broad spectrum of activity reported |

Antimicrobial Activity

Quinoxaline derivatives, which can be synthesized from o-diamines and α-dicarbonyl compounds (which can be derived from 2,6-dichloro-3-nitrobenzaldehyde), are known to possess a broad spectrum of antimicrobial activities.[9][10][11][12] The synthesis and evaluation of novel quinoxalines derived from this starting material could lead to the discovery of new antibacterial and antifungal agents.

| Derivative Class | Target Microorganisms | Reported Activity |

| Quinoxalines | Staphylococcus aureus, Bacillus subtilis, Candida albicans | Significant inhibition observed[9][10] |

| Schiff Bases | Staphylococcus aureus, Escherichia coli | Moderate to significant inhibition reported |

Visualizing the Possibilities: Reaction Pathways and Workflows

To further illustrate the synthetic potential of 2,6-dichloro-3-nitrobenzaldehyde, the following diagrams, generated using the DOT language, outline key reaction pathways and experimental workflows.

Caption: Knoevenagel condensation of 2,6-dichloro-3-nitrobenzaldehyde.

Caption: Schiff base formation from 2,6-dichloro-3-nitrobenzaldehyde.

Caption: Biginelli reaction involving 2,6-dichloro-3-nitrobenzaldehyde.

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

2,6-dichloro-3-nitrobenzaldehyde is a readily available and highly versatile starting material with significant untapped potential. Its unique electronic and steric properties make it an ideal candidate for the synthesis of a wide range of novel compounds. The exploration of its reactivity through reactions such as the Knoevenagel condensation, Schiff base formation, and Biginelli reaction, coupled with the investigation of the biological activities of the resulting derivatives, presents a fertile ground for future research in medicinal chemistry and drug discovery. This guide provides a foundational framework to inspire and direct such research endeavors.

References

- 1. globalconference.info [globalconference.info]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. atlas.org [atlas.org]

- 4. researchgate.net [researchgate.net]

- 5. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arcjournals.org [arcjournals.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Synthesis of 6,8-Dichloroquinazolines from 2,6-Dichloro-3-nitrobenzaldehyde for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6,8-dichloroquinazolines, a class of heterocyclic compounds with significant potential in medicinal chemistry, using 2,6-dichloro-3-nitrobenzaldehyde as a key starting material. The described methodology is based on established synthetic strategies for quinazoline synthesis from ortho-nitrobenzaldehydes, adapted for this specific substrate.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and approved drugs.[1][2][3][4] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties, make them attractive scaffolds for drug discovery and development.[1][4][5][6] Halogenated quinazolines, in particular, have demonstrated significant therapeutic potential, with chloro-substituted derivatives showing promising antitumor activities.[7][8]

This document outlines a synthetic route to 6,8-dichloroquinazolines, leveraging the reactivity of 2,6-dichloro-3-nitrobenzaldehyde. The protocol is based on a reductive cyclization strategy, a common and effective method for the formation of the quinazoline ring system from ortho-nitro-substituted aromatic aldehydes.

Synthetic Pathway Overview

The synthesis of 6,8-dichloroquinazolines from 2,6-dichloro-3-nitrobenzaldehyde can be achieved via a two-step process. The first step involves the reductive cyclization of the starting material in the presence of a nitrogen source to form the quinazoline core. This is followed by optional further functionalization to generate a library of diverse derivatives for biological screening.

Caption: Proposed synthetic pathway for 6,8-dichloroquinazoline.

Experimental Protocols

Protocol 1: Synthesis of 6,8-Dichloroquinazoline via Reductive Cyclization

This protocol describes the one-pot synthesis of the 6,8-dichloroquinazoline scaffold from 2,6-dichloro-3-nitrobenzaldehyde. The reaction proceeds through an in-situ reduction of the nitro group to an amine, which then undergoes cyclization with a nitrogen source.

Materials:

-

2,6-Dichloro-3-nitrobenzaldehyde

-

Iron powder (Fe), <325 mesh

-

Ammonium chloride (NH₄Cl)

-

Glacial acetic acid (AcOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-3-nitrobenzaldehyde (1.0 eq).

-

Add a mixture of glacial acetic acid, ethanol, and water (e.g., in a 2:1:1 ratio).

-

To the stirred solution, add ammonium chloride (3.0-5.0 eq).

-

Reduction: Gradually add iron powder (4.0-6.0 eq) to the reaction mixture in portions. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6,8-dichloroquinazoline.

Data Presentation